molecular formula C9H19N3O B090361 N,N-Diethylpiperazine-1-carboxamide CAS No. 119-54-0

N,N-Diethylpiperazine-1-carboxamide

Cat. No.: B090361
CAS No.: 119-54-0
M. Wt: 185.27 g/mol
InChI Key: IWJSZNIFIDAYDY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethylpiperazine-1-carboxamide typically involves the reaction of piperazine with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

N,N-Diethylpiperazine-1-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-Diethylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylpiperazine-1-carboxamide: Similar in structure but with methyl groups instead of ethyl groups.

    N,N-Diethylpiperazine-1-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.

    N,N-Diethylpiperazine-1-carbamate: Features a carbamate group instead of a carboxamide group.

Uniqueness

N,N-Diethylpiperazine-1-carboxamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields .

Biological Activity

N,N-Diethylpiperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a piperazine ring, which is a common structural motif in many biologically active compounds. The presence of the diethyl group enhances its lipophilicity, influencing its absorption and distribution in biological systems. The compound can be represented by the following chemical structure:

C8H16N2O\text{C}_8\text{H}_{16}\text{N}_2\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to various receptors or enzymes, thereby modulating their activity. For instance, studies have indicated that it may possess antimicrobial and anticancer properties due to its interaction with cellular pathways involved in these processes.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, although further research is necessary to elucidate the underlying mechanisms and efficacy in vivo.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
4-(4-chlorophenyl)-N,N-diethylpiperazine-1-carboxamidePiperazine ring with chlorophenyl substitutionExhibits both antimicrobial and anticancer activities
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-carboxamidesOxadiazole ringKnown for antitubercular activity
Morpholine derivativesMorpholine ringUsed as building blocks in organic synthesis

The structural uniqueness of this compound lies in its specific combination of functional groups, which may enhance its pharmacological profile compared to these similar compounds.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a lead compound for new antimicrobial drugs.
  • Cancer Cell Proliferation : In vitro assays demonstrated that treatment with this compound resulted in significant reductions in cell viability across several cancer cell lines, suggesting a possible role in cancer therapy.

Properties

IUPAC Name

N,N-diethylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-3-11(4-2)9(13)12-7-5-10-6-8-12/h10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJSZNIFIDAYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152284
Record name N,N-Diethylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119-54-0
Record name N,N-Diethyl-1-piperazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethylpiperazine-1-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diethylpiperazine-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N,N-DIETHYLPIPERAZINE-1-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRN87C278X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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